2,5-Dichlorothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some specific ways Dichlorothiophene contributes to pharmaceutical research:

- Core Scaffold for Drug Design: The unique chemical structure of Dichlorothiophene allows it to act as a core scaffold, providing a foundation upon which more complex molecules can be built. This scaffold can be strategically modified with functional groups to achieve desired pharmacological properties, leading to the development of novel drug candidates. Source: Procurenet, "2,3-Dichlorothiophene 17249-79-5: Premium Chemical Compound for Pharmaceutical Research":

- Intermediate in Organic Synthesis: Dichlorothiophene finds application as a valuable intermediate in various organic synthesis reactions. It readily participates in diverse chemical transformations, enabling the construction of complex molecules with specific functionalities essential for drug development. Source: American Chemical Society, "Organic Syntheses":

Dichlorothiophene in Other Scientific Research Fields

While Dichlorothiophene holds significant value in pharmaceutical research, its applications extend beyond drug discovery. Here are some additional research areas where this compound plays a role:

- Agrochemical Synthesis: Dichlorothiophene serves as a starting material for the synthesis of certain agrochemicals, including fungicides and herbicides. Its specific functionalities can be tailored to target specific pests and diseases in agricultural settings. Source: ScienceDirect, "Synthesis of Novel Dichlorothiophene Derivatives as Potential Fungicidal Agents":

- Organic Material Science: The unique properties of Dichlorothiophene, such as its electrical conductivity and thermal stability, make it a potential candidate for research in organic material science. It can be explored for applications in the development of organic electronics and other functional materials. Source: Royal Society of Chemistry, "Journal of Materials Chemistry":

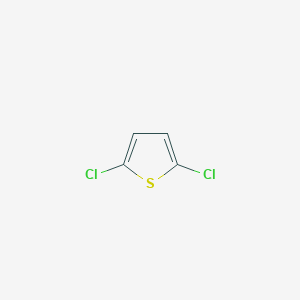

2,5-Dichlorothiophene is a chemical compound with the molecular formula . It features a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions. This compound is notable for its flammable nature and acute toxicity, making it essential to handle with care in laboratory settings .

The structure of 2,5-dichlorothiophene contributes to its unique chemical properties, which are leveraged in various

2,5-Dichlorothiophene participates in several chemical transformations. One significant reaction involves its interaction with chlorosulfonic acid, leading to the formation of sulfonamide derivatives such as 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide .

Additionally, it can undergo Friedel-Crafts type reactions when combined with active aromatic compounds, resulting in various disubstituted products . The chlorination of 2-chlorothiophene in the presence of chlorine also yields 2,5-dichlorothiophene through controlled heating and alkali treatment to decompose unwanted chlorine addition products .

The biological activity of 2,5-dichlorothiophene has been explored in various studies. While specific pharmacological effects are not extensively documented, its structural analogs have shown potential biological activities, including antimicrobial and antifungal properties. The toxicity profile indicates that it may pose risks upon exposure; symptoms may include headaches, dizziness, and respiratory issues .

The synthesis of 2,5-dichlorothiophene typically involves chlorination reactions. A common method includes:

- Chlorination of 2-Chlorothiophene: Reacting 2-chlorothiophene with chlorine gas at controlled temperatures (between 100 °C and 125 °C) in the presence of an alkali to facilitate the decomposition of chlorinated by-products.

- Distillation: The resulting mixture is distilled to isolate pure 2,5-dichlorothiophene from other products .

This method is noted for its simplicity and efficiency compared to previous techniques.

2,5-Dichlorothiophene finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: It is used in the production of functional materials due to its unique electronic properties.

- Research: Its derivatives are explored for potential applications in organic electronics and as building blocks for complex molecules .

Interaction studies involving 2,5-dichlorothiophene primarily focus on its reactivity with other chemical species. For instance, when treated with chlorosulfonic acid, it forms sulfonamide derivatives that have been characterized using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . These studies help elucidate the compound's behavior in various chemical environments.

Several compounds share structural similarities with 2,5-dichlorothiophene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene | C4H4S | Base structure without chlorine substituents |

| 2-Chlorothiophene | C4H3ClS | Single chlorine substitution at position 2 |

| 3-Chlorothiophene | C4H3ClS | Chlorine substitution at position 3 |

| 2,3-Dichlorothiophene | C4H2Cl2S | Chlorine substitutions at positions 2 and 3 |

| 2,5-Dibromothiophene | C4H2Br2S | Similar structure but with bromine instead of chlorine |

Uniqueness of 2,5-Dichlorothiophene

The unique aspect of 2,5-dichlorothiophene lies in its specific arrangement of chlorine atoms which influences its reactivity and biological activity compared to other thiophenes. The presence of two chlorine atoms at positions 2 and 5 enhances its electrophilic character, making it a versatile intermediate for further chemical transformations.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (13.64%): Fatal if swallowed [Danger Acute toxicity, oral];

H341 (11.36%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Health Hazard